molecular formula C23H24N2O4S B3203283 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 1021251-87-5

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B3203283
CAS No.: 1021251-87-5
M. Wt: 424.5 g/mol
InChI Key: PLYHFVLZXTVTSN-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonyl-substituted dihydropyridinone derivative with an acetamide side chain. Its structure features a 1,2-dihydropyridin-2-one core substituted at the 3-position with a benzenesulfonyl group and at the 1-position with an N-(2,3-dimethylphenyl)acetamide moiety.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-15-9-8-12-20(18(15)4)24-21(26)14-25-17(3)13-16(2)22(23(25)27)30(28,29)19-10-6-5-7-11-19/h5-13H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYHFVLZXTVTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.

    Attachment of the Dimethylphenylacetamide Group: The final step involves the coupling of the dimethylphenylacetamide moiety to the pyridine ring through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the pyridine ring can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles for various substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. It can be used to investigate its effects on various biological systems.

    Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications where its unique properties are beneficial.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The pyridine ring and dimethylphenylacetamide moiety may also contribute to the compound’s overall biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its combination of benzenesulfonyl, dihydropyridinone, and dimethylphenylacetamide groups. Below is a comparative analysis with three analogues:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Benzenesulfonyl, dihydropyridinone, dimethylphenylacetamide C₂₂H₂₂N₂O₄S ~422.49 Sulfonyl group enhances polarity; dimethylphenyl improves lipophilicity.
(S)-2-(5-(But-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(...))acetamide (11p) Benzodiazepine, dihydropyrimidopyrimidinone, acetamide C₃₄H₃₈N₈O₃ ~630.73 Benzodiazepine core enables rigid conformation; pyrimidopyrimidinone enhances π-π interactions.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzodioxin, methoxypyridinamine, dimethylaminomethylphenyl C₂₃H₂₅N₃O₃ 391.46 Benzodioxin provides electron-rich aromaticity; dimethylaminomethyl enhances basicity.
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-... Phenoxyacetamide, tetrahydropyrimidinone, diphenylhexane C₃₉H₄₆N₄O₄ ~658.81 Phenoxyacetamide mimics peptide bonds; tetrahydropyrimidinone facilitates H-bonding.

Pharmacological and Physicochemical Properties

  • Target Compound: The benzenesulfonyl group may improve metabolic stability compared to non-sulfonylated analogues, while the dihydropyridinone core could enable tautomerization, affecting binding dynamics .
  • Benzodioxin Derivative : The dimethylaminomethyl group increases basicity (pKa ~8–9), enhancing solubility in acidic environments, while the methoxypyridinamine group may act as a hydrogen bond acceptor.

Structural and Crystallographic Insights

  • Hydrogen Bonding Patterns : The target compound’s benzenesulfonyl group may form strong hydrogen bonds with basic residues (e.g., lysine or arginine), as seen in sulfonamide-protein interactions . In contrast, benzodiazepine-based analogues like 11p rely on π-stacking and van der Waals interactions .
  • Crystallographic Validation: Tools like SHELXL are critical for resolving the dihydropyridinone tautomerism and confirming the acetamide conformation. For example, phenoxyacetamide analogues exhibit defined torsion angles (e.g., C–N–C–O = 180°), ensuring optimal binding geometry.

Biological Activity

Overview

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a benzenesulfonyl group, a dihydropyridine moiety, and an acetamide group, which collectively contribute to its biological activities. This article explores the compound's biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a distinctive chemical structure characterized by:

  • Benzenesulfonyl Group : Enhances solubility and biological interaction.
  • Dihydropyridine Moiety : Known for its role in calcium channel modulation and other biological activities.
  • Acetamide Group : Often associated with various pharmacological effects.

The molecular formula is C20H24N2O3SC_{20}H_{24}N_{2}O_{3}S with a molecular weight of approximately 372.48 g/mol.

The biological activity of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. Inhibition of BChE can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .
  • Receptor Modulation : The benzenesulfonyl group may interact with various receptors or enzymes, modulating their activity and contributing to the compound's pharmacological profile.

Structure-Activity Relationship (SAR)

Research indicates that variations in the substituents on the pyridine ring and the acetamide moiety significantly affect the compound's biological activity. For example:

  • Substituent Variations : Modifications to the benzenesulfonyl or dimethylphenyl groups can enhance selectivity towards BChE inhibition while minimizing side effects associated with AChE inhibitors .
  • Comparative Analysis : Compounds with similar structures but different substituents exhibit varying degrees of potency against BChE. For instance, derivatives with halogen substitutions often show improved inhibitory activity.

Case Studies

Recent studies have evaluated the biological activity of this compound through various assays:

  • In Vitro BChE Inhibition Assays :
    • Compound exhibited IC50 values ranging from 3.94 μM to 19.60 μM against human BChE.
    • The most potent derivatives demonstrated selective inhibition profiles that could mitigate cholinergic toxicity commonly associated with traditional AChE inhibitors .
  • Neuroprotective Effects :
    • Preclinical studies indicated that the compound may provide neuroprotective benefits in models of neurodegeneration by enhancing acetylcholine levels and reducing oxidative stress markers.
CompoundIC50 (μM)SelectivityNotes
2-[3-(benzenesulfonyl)-4,6-dimethyl...3.94 ± 0.16HighPotent BChE inhibitor
Control (Tacrine)10.00 ± 0.50LowKnown AChE inhibitor

Potential Applications

Given its biological activity, 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide holds promise for:

  • Alzheimer's Disease Treatment : As a selective BChE inhibitor, it could be developed into a therapeutic agent targeting cognitive decline.
  • Herbicide Development : The compound has shown potential herbicidal properties when formulated as a sodium salt combined with safeners.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide

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